molecular formula C18H23N5O3S B2819728 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097888-88-3

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2819728
CAS No.: 2097888-88-3
M. Wt: 389.47
InChI Key: PIBNJNBRSIHYKO-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Biological Applications

1. Antiviral Activity
Preliminary studies indicate that this compound may inhibit viral replication, particularly against SARS-CoV-2. Its mechanism may involve interference with viral entry or replication processes. Research has shown that derivatives of benzothiadiazole possess significant antiviral properties, making this compound a candidate for further exploration in antiviral drug development.

2. Antitumor Properties
Certain derivatives of benzothiadiazole have demonstrated cytotoxic effects on various cancer cell lines. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may also exhibit anticancer activity. Studies focusing on its effect on specific cancer types are ongoing and could lead to significant therapeutic applications .

3. Anti-inflammatory Effects
The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases. Its structural components are known to interact with biological targets involved in inflammation, making it a promising candidate for further investigation in this area.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the efficacy of similar benzothiadiazole derivatives against viral infections. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. This highlights the potential of this compound as an antiviral agent.

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. One study reported a 70% reduction in cell viability in certain cancer lines after treatment with similar compounds over 48 hours .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylenediamine-linked benzothiadiazole sulfone moiety undergoes nucleophilic substitution at the sulfone-activated positions.

Reaction TypeConditionsProductsKey Observations
Aromatic Substitution K₂CO₃, DMF, 80°CReplacement of sulfone-linked substituents with amines/thiolsRegioselectivity influenced by sulfone’s electron-withdrawing effects
Amide Hydrolysis 6M HCl, refluxPyrazole-4-carboxylic acid derivativeComplete hydrolysis requires prolonged heating (>12 hrs)

Oxidation and Reduction Pathways

The compound demonstrates redox activity at multiple sites:

SiteReactionConditionsOutcome
Pyrazole Methyl Groups Oxidation with KMnO₄H₂O/acetone, 0°C → RTSelective oxidation to carboxylic acid at C5-methyl
Cyclopropane Ring Ring-opening oxidationmCPBA, CH₂Cl₂Forms 1,3-diketone derivative
Sulfone Group Reduction with LiAlH₄Anhydrous THF, -78°CPartial reduction to sulfoxide observed (not fully characterized)

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

Coupling TypeCatalytic SystemPartnersYield Range
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids45–72%
Buchwald-Hartwig Pd₂(dba)₃/XantphosPrimary amines38–65%

Key limitation: Steric hindrance from 1,3,5-trimethyl groups on pyrazole reduces coupling efficiency compared to less substituted analogs.

Cycloaddition and Rearrangements

Under thermal or photochemical conditions:

  • Diels-Alder Reactivity : The benzothiadiazole sulfone acts as a dienophile with electron-rich dienes (e.g., furan derivatives), forming fused tetracyclic adducts at 120°C in toluene (55% yield).

  • Cope Rearrangement : The ethylenediamine linker facilitates -sigmatropic shifts under basic conditions (DBU, DMSO), generating isoindole intermediates .

Stability Profile

ConditionStabilityDegradation Products
Acidic (pH <3)Unstable (<24 hrs)Benzothiadiazole ring-opened sulfonic acid
Basic (pH >10)Moderate (t₁/₂ = 8 days)Pyrazole N-demethylation predominant
UV LightRapid decompositionRadical-mediated cleavage of cyclopropane

This reactivity profile enables its use as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Recent studies highlight its efficacy in Pd-catalyzed cascade reactions to construct polyheterocyclic libraries.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-12-17(13(2)21(3)20-12)18(24)19-10-11-22-15-6-4-5-7-16(15)23(14-8-9-14)27(22,25)26/h4-7,14H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBNJNBRSIHYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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